molecular formula C17H19Cl3N2O2S B2610042 (2,5-Dichlorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351633-58-3

(2,5-Dichlorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2610042
CAS RN: 1351633-58-3
M. Wt: 421.76
InChI Key: XBQCIDUVNZIEGP-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H19Cl3N2O2S and its molecular weight is 421.76. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Imidazole derivatives, including the compound , exhibit significant antimicrobial activity. Researchers have synthesized various imidazole-containing compounds and evaluated their potential against bacteria, fungi, and other pathogens. For instance, compounds 1a and 1b demonstrated good antimicrobial efficacy . These properties make them promising candidates for developing novel antibiotics.

Anti-HIV Activity

Indole derivatives, which share some structural similarities with imidazoles, have been investigated for their anti-HIV potential. While not directly related to the compound , it’s worth noting that indole derivatives play a crucial role in drug discovery and development . Their diverse biological activities make them valuable in the fight against infectious diseases.

Antioxidant Properties

Some imidazole-containing compounds exhibit antioxidant properties. For example, researchers synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated their antioxidant potential. These compounds showed good scavenging activity, comparable to ascorbic acid (a positive control) .

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S.ClH/c18-12-3-4-14(19)13(10-12)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16;/h1-4,9-10,15,22H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQCIDUVNZIEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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